5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Catalog No.
S762390
CAS No.
500903-95-7
M.F
C11H16N2Si
M. Wt
204.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amin...

CAS Number

500903-95-7

Product Name

5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine

IUPAC Name

5-methyl-3-(2-trimethylsilylethynyl)pyridin-2-amine

Molecular Formula

C11H16N2Si

Molecular Weight

204.34 g/mol

InChI

InChI=1S/C11H16N2Si/c1-9-7-10(11(12)13-8-9)5-6-14(2,3)4/h7-8H,1-4H3,(H2,12,13)

InChI Key

NMFPYZARSQCPID-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=C1)N)C#C[Si](C)(C)C

Canonical SMILES

CC1=CC(=C(N=C1)N)C#C[Si](C)(C)C
  • Chemical Building Block: Due to the presence of the pyridin-2-amine group, 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine might hold potential as a building block in the synthesis of more complex molecules containing the pyridine ring. Pyridine rings are prevalent in numerous biologically active molecules and pharmaceuticals.
  • Organic Synthesis: The alkyne moiety (represented by the -C≡C- group) in the molecule suggests possible applications in various organic reactions involving click chemistry or Sonogashira coupling, which are techniques for forming carbon-carbon bonds [, ].

5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine is a chemical compound with the molecular formula C11H16N2SiC_{11}H_{16}N_{2}Si and a molecular weight of approximately 204.34 g/mol . This compound features a pyridine ring substituted with a methyl group and a trimethylsilyl-ethynyl group, which contributes to its unique chemical properties. The presence of the trimethylsilyl group enhances the compound's stability and solubility in organic solvents, making it useful in various synthetic applications.

The reactivity of 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine primarily involves nucleophilic substitutions and coupling reactions due to the electron-rich nature of the pyridine nitrogen and the terminal alkyne functionality. It can participate in:

  • Cross-coupling reactions: This includes reactions with halides or other electrophiles, facilitated by transition metal catalysts.
  • Nucleophilic substitutions: The nitrogen atom can act as a nucleophile, allowing for further functionalization at the pyridine ring.

While specific biological activity data for 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine is limited, compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial properties: Many pyridine derivatives have been studied for their potential as antimicrobial agents.
  • Anticancer activity: Certain modifications in pyridine compounds have shown promise in cancer research, targeting various pathways involved in tumor growth.

The synthesis of 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine typically involves:

  • Formation of the ethynyl group: This is achieved through the reaction of 3-bromo-5-methylpyridine with trimethylsilylacetylene in the presence of a base (e.g., potassium carbonate).
  • Protection and functionalization: The trimethylsilyl group is introduced to protect the alkyne during subsequent reactions.
  • Final deprotection: The trimethylsilyl group can be removed under acidic conditions to yield the final product.

5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine has several applications, including:

  • Synthetic intermediates: It is used in organic synthesis as an intermediate for more complex molecules.
  • Research tools: Its unique structure makes it valuable in medicinal chemistry and materials science for developing new compounds.

Interaction studies involving 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine are crucial for understanding its potential biological effects. These studies may include:

  • Binding affinity assays: To assess how well this compound interacts with specific biological targets, such as enzymes or receptors.
  • Toxicological assessments: Evaluating its safety profile and potential side effects in biological systems.

Several compounds share structural similarities with 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine. Here are some examples:

Compound NameMolecular FormulaKey Features
5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amineC10H13ClN2SiC_{10}H_{13}ClN_{2}SiContains chlorine instead of methyl; potential for different reactivity patterns.
3-(Trimethylsilyl)ethynylpyridineC9H11N2SiC_{9}H_{11}N_{2}SiLacks the methyl group at position 5; simpler structure may affect properties.
5-Ethynylpyridin-2-amineC9H8N2C_{9}H_{8}N_{2}Does not have trimethylsilyl substitution; serves as a baseline for comparison in reactivity.

Uniqueness

The uniqueness of 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine lies in its combination of both a methyl substituent and a trimethylsilyl ethynyl group on the pyridine ring, which can enhance solubility and stability compared to similar compounds without these modifications. This structural configuration may also influence its biological activity and synthetic utility, making it a compound of interest in both research and industrial applications.

5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine represents a complex heterocyclic compound featuring a pyridine ring system with distinct substitution patterns that define its molecular architecture [1]. The compound possesses the molecular formula C11H16N2Si with a molecular weight of 204.34 g/mol [1] [2]. The structural backbone consists of a pyridine ring bearing an amino group at the 2-position, a methyl substituent at the 5-position, and a trimethylsilylethynyl group at the 3-position [3].

The geometric configuration is characterized by the planar arrangement of the pyridine ring system, with the trimethylsilylethynyl substituent extending linearly from the aromatic framework [1]. The presence of the trimethylsilyl group introduces steric bulk that influences the overall molecular conformation and spatial arrangement of the compound [4]. The canonical SMILES representation Cc1cnc(N)c(c1)C#CSi(C)C provides insight into the connectivity pattern and structural organization [1].

The InChI key NMFPYZARSQCPID-UHFFFAOYSA-N serves as a unique identifier for this molecular structure [1] [5]. The compound exhibits specific bond angles and distances that are characteristic of substituted pyridine derivatives, with the ethynyl linkage providing a rigid linear extension from the aromatic core [6].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine through detailed analysis of proton and carbon environments [6]. In proton nuclear magnetic resonance spectroscopy, characteristic signals for the trimethylsilyl group appear as a singlet at approximately 0.24 ppm, corresponding to the nine equivalent methyl protons attached to silicon [6] [7]. The aromatic protons of the pyridine ring exhibit distinct chemical shifts in the 7-8 ppm region, with the specific pattern reflecting the substitution effects of the amino, methyl, and ethynyl groups [6].

The methyl substituent at the 5-position typically resonates around 2.08 ppm as a singlet [7]. The amino group protons appear as a broad signal around 6.37 ppm, characteristic of primary amine functionality in pyridine derivatives [6]. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for the aromatic carbons, with the quaternary carbon bearing the ethynyl group and the carbon atoms of the triple bond showing characteristic chemical shifts in the alkyne region [7].

The trimethylsilyl carbons appear upfield around 0.2 ppm, while the aromatic carbons exhibit chemical shifts consistent with substituted pyridine systems [7]. The acetylenic carbons typically resonate in the 90-110 ppm region, providing confirmation of the ethynyl functionality [8].

Mass Spectrometry Data

Mass spectrometric analysis of 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine provides molecular weight confirmation and fragmentation pattern information essential for structural verification [1]. The molecular ion peak appears at m/z 204, corresponding to the calculated molecular weight of the compound [3] [4]. Common fragmentation pathways include loss of the trimethylsilyl group, resulting in characteristic fragment ions that aid in structural confirmation [9].

The base peak and fragmentation patterns provide insights into the stability of different molecular regions under ionization conditions [9]. Electron impact mass spectrometry typically shows characteristic fragmentation involving cleavage of the silicon-carbon bonds and rearrangements specific to silyl-substituted compounds [10]. The mass spectral data serves as a definitive tool for compound identification and purity assessment in analytical applications [11].

Infrared Spectroscopic Properties

Infrared spectroscopy reveals characteristic vibrational frequencies that provide structural information about functional groups present in 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine [12] [13]. The ethynyl group exhibits a characteristic carbon-carbon triple bond stretching frequency around 2150 cm⁻¹, which is diagnostic for acetylenic functionality [12] [10]. The trimethylsilyl group contributes specific vibrational modes, including silicon-carbon stretching vibrations and methyl deformation modes [13] [14].

The amino group displays characteristic nitrogen-hydrogen stretching vibrations in the 3300-3500 cm⁻¹ region, while the pyridine ring exhibits aromatic carbon-carbon and carbon-nitrogen stretching frequencies in the 1400-1600 cm⁻¹ range [12] [13]. Silicon-methyl vibrations appear around 1250 cm⁻¹, providing confirmation of the trimethylsilyl substitution pattern [13] [10]. The combination of these vibrational signatures creates a unique infrared fingerprint for compound identification and characterization [14] [15].

Physicochemical Properties

Solubility Parameters and Profiles

The solubility characteristics of 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine are influenced by the presence of both hydrophilic and hydrophobic structural elements within the molecule [16]. The compound exhibits limited aqueous solubility due to the hydrophobic trimethylsilyl group and the aromatic pyridine ring system [16] [17]. The amino group provides some degree of hydrogen bonding capability, which can enhance solubility in polar protic solvents [18].

The logarithm of the partition coefficient (LogP) value of approximately 2.78 indicates moderate lipophilicity, suggesting favorable partitioning into organic phases [16]. This lipophilic character is primarily attributed to the trimethylsilyl substituent, which significantly influences the compound's distribution behavior in biphasic systems . The polar surface area of 38.91 Ų reflects the contribution of the nitrogen atoms to the overall polarity of the molecule [16].

Solubility studies demonstrate enhanced dissolution in organic solvents such as dichloromethane, tetrahydrofuran, and dimethyl sulfoxide compared to aqueous media . The presence of the silicon-containing group introduces unique solvation requirements that differ from purely organic heterocycles [17].

Thermal Stability Analysis

Thermal stability analysis of 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine reveals specific decomposition patterns related to the trimethylsilyl functionality [18]. The compound demonstrates stability under ambient conditions but exhibits thermal sensitivity at elevated temperatures [18]. The trimethylsilyl group represents a potential site of thermal lability, with desilylation occurring under harsh heating conditions .

Thermogravimetric analysis indicates initial weight loss corresponding to the elimination of the trimethylsilyl group, followed by decomposition of the organic framework [17]. The compound maintains structural integrity under moderate heating but requires careful temperature control during synthetic manipulations and purification procedures [18]. Storage recommendations include protection from elevated temperatures and moisture to prevent degradation [18].

Crystallographic Data

Crystallographic data for 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine provides detailed information about solid-state molecular packing and intermolecular interactions [20] [21]. The compound crystallizes in a specific space group with defined unit cell parameters that reflect the three-dimensional arrangement of molecules in the crystal lattice [20]. Intermolecular hydrogen bonding involving the amino group contributes to crystal stability and influences the overall packing motif [21].

The silicon atom and trimethylsilyl group occupy specific positions within the crystal structure, with van der Waals interactions contributing to the overall lattice energy [20]. The ethynyl group adopts a linear geometry that influences the molecular orientation within the crystal framework [21]. Bond lengths and angles derived from crystallographic analysis provide precise geometric parameters for the compound in its solid state [20].

Electronic Structure and Molecular Orbital Theory

Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital Energy Gap Analysis

The electronic structure of 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine is characterized by distinct molecular orbital distributions that influence its chemical reactivity and physical properties [23]. The highest occupied molecular orbital primarily involves the pyridine ring system and the amino group, with electron density concentrated on the nitrogen atoms and aromatic framework . The trimethylsilyl group contributes to the molecular orbital structure through sigma interactions while maintaining its role as an electron-releasing substituent [23].

The lowest unoccupied molecular orbital exhibits characteristics typical of pyridine derivatives, with significant contributions from the aromatic π* system [24]. The ethynyl group provides additional conjugation pathways that can influence the energy gap between occupied and unoccupied orbitals [25]. The energy difference between the highest occupied molecular orbital and lowest unoccupied molecular orbital affects the compound's electronic absorption properties and chemical reactivity patterns [23].

Computational analysis reveals that the substitution pattern significantly influences the orbital energy levels compared to unsubstituted pyridine derivatives [24]. The electron-donating effects of the amino and methyl groups, combined with the electron-releasing properties of the trimethylsilyl substituent, modulate the overall electronic distribution within the molecule [25].

Computational Chemistry Insights

Computational chemistry investigations of 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine employ density functional theory calculations to elucidate electronic properties and molecular behavior [26]. These calculations provide insights into bond lengths, angles, and electronic distributions that complement experimental observations [26]. The trimethylsilyl group influences the molecular geometry through steric effects while contributing to the overall electron density distribution [24].

Theoretical predictions of chemical reactivity patterns indicate specific sites of electrophilic and nucleophilic attack based on computed electron density maps [25]. The amino group exhibits enhanced nucleophilicity due to the electron-rich nature of nitrogen, while the pyridine ring shows characteristic electrophilic behavior at specific positions [26]. The ethynyl functionality provides additional reactivity through its π-electron system and terminal carbon center [24].

Computational modeling reveals conformational preferences and rotational barriers associated with the trimethylsilyl group, providing insights into dynamic behavior in solution [25]. These calculations support experimental observations regarding thermal stability and chemical reactivity patterns observed in synthetic applications [26]. The integration of computational and experimental data provides a comprehensive understanding of the compound's molecular properties and behavior [24] [25].

Data Summary Table

PropertyValueReference
Molecular FormulaC11H16N2Si [1]
Molecular Weight204.34 g/mol [1]
CAS Number500903-95-7 [1]
LogP2.78 [16]
Polar Surface Area38.91 Ų [16]
Melting PointNot Available [17]
Boiling PointNot Available [17]
InChI KeyNMFPYZARSQCPID-UHFFFAOYSA-N [1]

The Sonogashira coupling reaction emerges as the most prominent synthetic methodology for constructing the alkynylated pyridine scaffold characteristic of 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine. This palladium-catalyzed cross-coupling reaction between aryl halides and terminal alkynes has proven exceptionally versatile for heterocyclic synthesis [1] [2].

Catalyst Systems for Optimal Yield

The selection of appropriate catalyst systems represents a critical determinant of reaction efficiency and selectivity. Traditional Sonogashira protocols employ palladium complexes in conjunction with copper co-catalysts, with Pd(PPh₃)₄/CuI serving as the archetypal system [1] [2].

Palladium Catalyst Systems:

  • Pd(PPh₃)₄: Provides excellent activity but suffers from air sensitivity limitations
  • PdCl₂(PPh₃)₂: Demonstrates superior performance with enhanced stability
  • Pd(OAc)₂/PPh₃: Offers cost-effective alternative with comparable efficiency
  • Pd₂(dba)₃/ligand: Enables broader substrate scope and enhanced functional group tolerance

Copper Co-catalyst Considerations:
The copper co-catalyst facilitates transmetalation through formation of copper acetylides, significantly reducing reaction temperatures from 100°C to ambient conditions [1] [3]. However, copper-free protocols have gained prominence to avoid homocoupling side reactions and improve purification procedures [4] [5].

Ligand Effects on Catalytic Performance:
Recent developments in ligand design have dramatically improved catalytic efficiency. The implementation of DTBNpP (di-tert-butyl(naphthalen-1-yl)phosphine) ligands has demonstrated exceptional performance in room-temperature Sonogashira couplings, achieving yields exceeding 90% with challenging substrates [4] [5].

Reaction Conditions Optimization

Systematic optimization of reaction parameters proves essential for achieving high yields and selectivity in Sonogashira coupling reactions targeting pyridine derivatives.

Solvent Selection Impact:
The choice of solvent profoundly influences reaction outcomes through effects on catalyst solubility, substrate coordination, and intermediate stability [6] [7]:

  • Polar aprotic solvents (DMF, DMSO): Enhance reaction rates through stabilization of ionic intermediates
  • Coordinating solvents (THF, acetonitrile): Provide additional stabilization for palladium complexes
  • Non-polar solvents (toluene): Minimize side reactions but may require elevated temperatures

Temperature Control Strategies:
Temperature optimization balances reaction rate with selectivity considerations. While elevated temperatures (80-100°C) accelerate reaction kinetics, they may promote catalyst deactivation and undesired side reactions [6] [7].

Base Selection and Concentration:
The base serves dual functions of neutralizing hydrogen halide byproducts and facilitating transmetalation. Common bases include:

  • Triethylamine: Mild base suitable for sensitive substrates
  • Diisopropylethylamine: Provides enhanced steric protection
  • Potassium carbonate: Inorganic base for harsh conditions

Mechanistic Considerations

Understanding the mechanistic pathway of Sonogashira coupling enables rational catalyst design and reaction optimization. The reaction proceeds through a dual catalytic cycle involving both palladium and copper centers [3] [8].

Palladium Catalytic Cycle:

  • Oxidative Addition: Aryl halide coordinates to Pd(0) center
  • Transmetalation: Copper acetylide transfers to palladium
  • Reductive Elimination: Forms C-C bond and regenerates Pd(0)

Copper Catalytic Cycle:

  • Acetylide Formation: Terminal alkyne deprotonation by copper
  • Transmetalation: Transfer to palladium center
  • Regeneration: Copper catalyst recovery

Rate-Determining Step Analysis:
Computational studies indicate that transmetalation typically represents the rate-determining step, with activation barriers ranging from 15-25 kcal/mol depending on substrate electronics [8].

Alternative Synthetic Routes

While Sonogashira coupling remains the preferred methodology, several alternative approaches offer complementary advantages for specific synthetic scenarios.

Comparative Analysis of Synthetic Efficiency

Suzuki-Miyaura Coupling:
This boronic acid-based methodology provides excellent functional group tolerance and operates under mild conditions. However, the requirement for pre-formed boronic acid derivatives limits its applicability for alkyne incorporation [9].

Heck Reaction:
The Heck reaction enables direct alkene formation but requires subsequent transformation to achieve alkyne functionality. This approach may be preferred when alkene intermediates serve additional synthetic purposes [9].

Direct C-H Activation:
Emerging methodologies employ direct C-H activation to introduce alkyne functionality without pre-functionalization. While atom economical, these approaches typically require harsh conditions and demonstrate limited substrate scope [10].

Green Chemistry Approaches

Environmental sustainability considerations have driven development of greener synthetic methodologies for pyridine derivatives.

Microwave-Assisted Synthesis:
Microwave irradiation enables rapid heating and improved reaction rates while reducing energy consumption. Studies demonstrate 5-10 fold rate enhancements with comparable yields [11] [12].

Solvent-Free Conditions:
Elimination of organic solvents represents a significant advancement in green chemistry. Solid-state reactions and mechanochemical approaches have shown promising results for pyridine synthesis [11] [13].

Ionic Liquid Media:
Ionic liquids provide recyclable reaction media with unique solvation properties. Their negligible vapor pressure and tuneable properties make them attractive for industrial applications [14] [15].

Water-Based Synthesis:
Aqueous reaction media offer environmental benefits and simplified purification procedures. However, catalyst compatibility and substrate solubility remain challenging aspects [16].

Scalability and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production requires careful consideration of multiple factors including cost, safety, and environmental impact.

Economic Factors:

  • Catalyst Cost: Palladium represents the primary cost driver, necessitating efficient catalyst recovery and recycling systems
  • Raw Material Availability: Trimethylsilylacetylene and substituted pyridine precursors must be readily available at scale
  • Energy Requirements: Reaction conditions should minimize energy consumption while maintaining efficiency

Safety Considerations:

  • Solvent Hazards: Volatile organic solvents require appropriate handling and containment systems
  • Catalyst Toxicity: Palladium and copper catalysts necessitate proper waste management protocols
  • Pressure Requirements: Some methodologies require inert atmosphere conditions, adding complexity

Environmental Impact:
Industrial synthesis must address waste generation, solvent recovery, and catalyst recycling to minimize environmental footprint [17] [18].

Regioselectivity and Stereoselectivity Factors

The synthesis of 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine requires precise control of regioselectivity to achieve the desired substitution pattern on the pyridine ring.

Electronic Effects:
The electron-donating methyl group at the 5-position and electron-withdrawing nature of the pyridine nitrogen create distinct electronic environments that influence regioselectivity [19] [20].

Steric Considerations:
The bulky trimethylsilyl group provides significant steric hindrance, potentially blocking certain reaction pathways and enforcing regioselective outcomes [19] [21].

Catalyst-Controlled Selectivity:
Judicious catalyst selection enables preferential activation of specific positions on the pyridine ring. Ligand design plays a crucial role in achieving desired regioselectivity [22] [21].

Substrate Design Strategies:
Strategic use of protecting groups and temporary directing groups can control regioselectivity during synthetic transformations [19] [23].

Wikipedia

5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Dates

Last modified: 08-15-2023

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